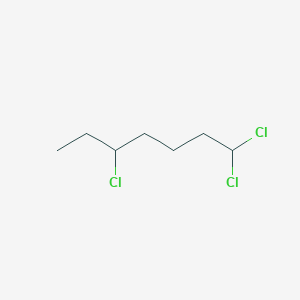
1,1,5-Trichloroheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,5-Trichloroheptane is an organic compound with the molecular formula C₇H₁₃Cl₃ It is a member of the chloroalkane family, characterized by the presence of three chlorine atoms attached to a heptane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,5-Trichloroheptane can be synthesized through the chlorination of heptane. The process involves the substitution of hydrogen atoms with chlorine atoms in the presence of a chlorinating agent such as chlorine gas (Cl₂). The reaction is typically carried out under controlled conditions, including temperature and pressure, to ensure selective chlorination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors where heptane and chlorine gas are introduced in a controlled manner. Catalysts such as iron or aluminum chloride may be used to enhance the reaction rate and selectivity. The product is then purified through distillation or other separation techniques to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: 1,1,5-Trichloroheptane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of chlorinated alcohols or acids.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products:
Substitution: Formation of alkyl halides or other substituted derivatives.
Reduction: Formation of partially or fully dechlorinated heptane derivatives.
Oxidation: Formation of chlorinated alcohols, aldehydes, or acids.
Scientific Research Applications
1,1,5-Trichloroheptane has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development or as a model compound for studying chlorinated hydrocarbons.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,5-Trichloroheptane involves its interaction with molecular targets through its chlorine atoms. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The pathways involved may include:
Nucleophilic Substitution: Chlorine atoms are replaced by nucleophiles, leading to the formation of new compounds.
Radical Reactions: Formation of free radicals through homolytic cleavage of C-Cl bonds, which can initiate chain reactions.
Comparison with Similar Compounds
1,1,5-Trichloroheptane can be compared with other similar compounds such as:
1,1,1-Trichloroheptane: Differing in the position of chlorine atoms, leading to variations in reactivity and applications.
1,1,3-Trichloropropane: A shorter chain chloroalkane with different chemical properties and uses.
1,1,7-Trichloroheptane: Another positional isomer with distinct reactivity patterns.
Properties
CAS No. |
61700-00-3 |
|---|---|
Molecular Formula |
C7H13Cl3 |
Molecular Weight |
203.5 g/mol |
IUPAC Name |
1,1,5-trichloroheptane |
InChI |
InChI=1S/C7H13Cl3/c1-2-6(8)4-3-5-7(9)10/h6-7H,2-5H2,1H3 |
InChI Key |
VKWVVVIWKHHNOT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCCC(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















